molecular formula C11H10F3NO2 B13654206 (4-Ethynylphenyl)methanamine 2,2,2-trifluoroacetate

(4-Ethynylphenyl)methanamine 2,2,2-trifluoroacetate

Cat. No.: B13654206
M. Wt: 245.20 g/mol
InChI Key: XFEDFYKDUMQDFT-UHFFFAOYSA-N
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Description

(4-Ethynylphenyl)methanamine 2,2,2-trifluoroacetate is a chemical compound with the molecular formula C11H10F3NO2 and a molecular weight of 245.20 g/mol . This compound is known for its unique structure, which includes an ethynyl group attached to a phenyl ring and a methanamine group, combined with a trifluoroacetate moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethynylphenyl)methanamine 2,2,2-trifluoroacetate typically involves the reaction of 4-ethynylbenzaldehyde with ammonia or an amine source under specific conditions to form the intermediate (4-ethynylphenyl)methanamine. This intermediate is then reacted with trifluoroacetic acid to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis generally follows the same principles as laboratory methods, with optimization for larger scale production, including the use of more efficient catalysts and reaction conditions to increase yield and purity .

Chemical Reactions Analysis

Types of Reactions

(4-Ethynylphenyl)methanamine 2,2,2-trifluoroacetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can produce various amines .

Scientific Research Applications

(4-Ethynylphenyl)methanamine 2,2,2-trifluoroacetate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (4-Ethynylphenyl)methanamine 2,2,2-trifluoroacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in π-π interactions with aromatic residues, while the trifluoroacetate moiety can enhance the compound’s binding affinity through hydrogen bonding and electrostatic interactions .

Comparison with Similar Compounds

Similar Compounds

  • (4-Ethynylphenyl)methanamine hydrochloride
  • (4-Ethynylphenyl)methanamine sulfate
  • (4-Ethynylphenyl)methanamine phosphate

Uniqueness

(4-Ethynylphenyl)methanamine 2,2,2-trifluoroacetate is unique due to the presence of the trifluoroacetate group, which imparts distinct chemical properties, such as increased lipophilicity and enhanced binding affinity to certain molecular targets. This makes it particularly useful in applications where these properties are advantageous .

Properties

Molecular Formula

C11H10F3NO2

Molecular Weight

245.20 g/mol

IUPAC Name

(4-ethynylphenyl)methanamine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C9H9N.C2HF3O2/c1-2-8-3-5-9(7-10)6-4-8;3-2(4,5)1(6)7/h1,3-6H,7,10H2;(H,6,7)

InChI Key

XFEDFYKDUMQDFT-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC=C(C=C1)CN.C(=O)(C(F)(F)F)O

Origin of Product

United States

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